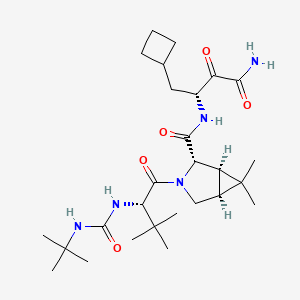

R-Boceprevir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

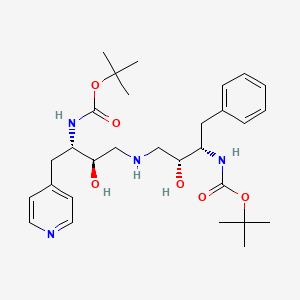

R-Boceprevir: is a potent, orally administered ketoamide inhibitor that targets the active site of the hepatitis C virus non-structural 3 protease . It was initially developed to treat hepatitis C virus genotype 1 infection . The compound has shown significant efficacy in increasing sustained virologic response rates when used in combination with peginterferon and ribavirin .

Métodos De Preparación

The synthesis of R-Boceprevir involves a five-step process that has been optimized by telescoping the first three steps and the last two steps . The critical steps in the synthesis include oxidation and the control of impurities. A novel process for the synthesis of a key starting material, fragment A, has also been developed . Industrial production methods focus on optimizing these steps to ensure high yield and purity.

Análisis De Reacciones Químicas

R-Boceprevir undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents for the oxidation step and reducing agents for the reduction step. The major products formed from these reactions are intermediates that lead to the final compound, this compound .

Aplicaciones Científicas De Investigación

R-Boceprevir has been extensively studied for its applications in treating hepatitis C virus infection . It has also been explored as a potential inhibitor for the main protease of the SARS-CoV-2 virus . In addition to its antiviral properties, this compound has been used in research to understand the mechanisms of protease inhibition and to develop new inhibitors for various viral infections .

Mecanismo De Acción

R-Boceprevir inhibits the hepatitis C virus non-structural 3 protease, an enzyme essential for viral replication . By binding to the active site of the protease, this compound prevents the cleavage of the viral polyprotein into mature proteins, thereby inhibiting viral replication . This mechanism of action is crucial for its efficacy in treating hepatitis C virus infection.

Comparación Con Compuestos Similares

R-Boceprevir is similar to other protease inhibitors such as telaprevir . Both compounds target the hepatitis C virus non-structural 3 protease and have shown efficacy in increasing sustained virologic response rates. this compound has been optimized for higher potency and better pharmacokinetic properties . Other similar compounds include newer direct-acting antiviral agents like ledipasvir and sofosbuvir, which have largely replaced first-generation protease inhibitors due to their superior efficacy and safety profiles .

Propiedades

Número CAS |

569677-41-4 |

|---|---|

Fórmula molecular |

C27H45N5O5 |

Peso molecular |

519.7 g/mol |

Nombre IUPAC |

(1R,2S,5S)-N-[(2R)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16+,17-,18-,20+/m0/s1 |

Clave InChI |

LHHCSNFAOIFYRV-MUPNANLLSA-N |

SMILES isomérico |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@H](CC3CCC3)C(=O)C(=O)N)C |

SMILES canónico |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)

![acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12788104.png)

![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)